Compound Description: 3-(1-naphthyl)-D-alanine is a non-proteinogenic amino acid that is often used in peptide synthesis to modify the biological activity of peptides. It is a chiral molecule, and the D-enantiomer is typically used in opioid peptide research. []
Relevance: 3-(1-naphthyl)-D-alanine is the core structure of “Fmoc-3-(1-naphthyl)-D-alanine". The Fmoc group is a protecting group commonly used in solid-phase peptide synthesis to prevent unwanted side reactions. []
3-(2-naphthyl)-D-alanine (D-2-Nal)
Compound Description: 3-(2-naphthyl)-D-alanine is another non-proteinogenic amino acid, closely related to d-1-Nal, differing in the position of the naphthyl group attachment. It is also used in peptide synthesis to alter biological activity and is frequently employed in the development of opioid receptor antagonists. [, , , , , , , , ]
Relevance: 3-(2-naphthyl)-D-alanine is structurally similar to “Fmoc-3-(1-naphthyl)-D-alanine," sharing the D-alanine core and a naphthyl substitution, but the naphthyl group is attached at the 2-position rather than the 1-position. [, , , , , , , , ]
[Dmt1, d-2-Nal4]endomorphin-1 (Antanal-1)
Compound Description: Antanal-1 is a potent and selective μ-opioid receptor antagonist. It is an analog of the endogenous opioid peptide endomorphin-1, modified with 2,6-dimethyltyrosine (Dmt) at position 1 and 3-(2-naphthyl)-D-alanine (d-2-Nal) at position 4. [, ]
Relevance: This compound demonstrates the use of 3-(2-naphthyl)-D-alanine in creating potent opioid receptor antagonists. Both Antanal-1 and "Fmoc-3-(1-naphthyl)-D-alanine" belong to the class of modified opioid peptides that utilize substituted D-alanines to achieve specific biological activity. [, ]
[Dmt1, d-2-Nal4]endomorphin-2 (Antanal-2)
Compound Description: Antanal-2 is another potent and selective μ-opioid receptor antagonist and an analog of endomorphin-2, similarly modified with Dmt at position 1 and d-2-Nal at position 4. [, ]
Relevance: Antanal-2 further exemplifies the application of 3-(2-naphthyl)-D-alanine in generating opioid antagonists. The use of substituted D-alanines in Antanal-2 parallels the strategy of incorporating "Fmoc-3-(1-naphthyl)-D-alanine" into peptides for modifying their biological activity. [, ]
[Dmt1, d-1-Nal4]endomorphin-1
Compound Description: This endomorphin-1 analog, modified with Dmt at position 1 and 3-(1-naphthyl)-D-alanine (d-1-Nal) at position 4, exhibits activity as a moderately potent mixed μ-agonist/δ-antagonist. []
Relevance: This compound highlights the impact of the specific naphthyl substitution position (1-position in this case) on the biological activity of modified opioid peptides. It directly incorporates 3-(1-naphthyl)-D-alanine, the core structure of "Fmoc-3-(1-naphthyl)-D-alanine." []
Tyr-c(D-Lys-D-1-Nal-Phe-Asp)-NH2
Compound Description: This cyclic pentapeptide analog, based on endomorphin-2 structure, shows high affinity for the µ-opioid receptor and agonist activity. It incorporates 3-(1-naphthyl)-D-alanine at position 4. []
Relevance: This analog demonstrates the use of 3-(1-naphthyl)-D-alanine, the core structure of "Fmoc-3-(1-naphthyl)-D-alanine", in developing cyclic peptides with µ-opioid receptor activity. []
Tyr-c(D-Lys-D-2-Nal-Phe-Asp)-NH2
Compound Description: This cyclic pentapeptide analog is structurally similar to the previous compound but incorporates 3-(2-naphthyl)-D-alanine at position 4. It also displays high µ-opioid receptor affinity and agonist activity. []
Relevance: This analog exemplifies the impact of the naphthyl substitution position on the activity of cyclic peptides. Comparing its activity to the previous compound provides insight into the structure-activity relationships influenced by the subtle difference between "Fmoc-3-(1-naphthyl)-D-alanine" and its 2-naphthyl counterpart. []
KwFwLL-NH2
Compound Description: This hexapeptide serves as the core binding motif for the ghrelin receptor and is used as a template for developing ghrelin receptor agonists and inverse agonists. []
Relevance: While not directly incorporating a naphthylalanine, this peptide is relevant as it highlights the significance of aromatic residues in determining the biological activity of peptides. The modifications of this peptide with various naphthylalanines (d-Bth, d-Dip, d-1-Nal, d-2-Nal) discussed in paper [] illustrate how changes in aromaticity can drastically alter peptide-receptor interactions. This concept is also applicable to the use of "Fmoc-3-(1-naphthyl)-D-alanine" in peptide design. []
K-(d-1-Nal)-FwLL-NH2
Compound Description: This hexapeptide analog, incorporating 3-(1-naphthyl)-D-alanine at position 2, acts as a highly potent and efficient inverse agonist of the ghrelin receptor. []
Relevance: This compound directly incorporates 3-(1-naphthyl)-D-alanine, the core structure of "Fmoc-3-(1-naphthyl)-D-alanine," and demonstrates its use in developing ghrelin receptor modulators. []
cyclo(-D-Tyr1-Arg2-Arg3-Nal4-Gly5-)
Compound Description: This cyclic pentapeptide, referred to as compound 2 in paper [], is a highly potent CXCR4 antagonist. It incorporates 3-(2-naphthyl)-L-alanine (Nal) at position 4. []
Relevance: This compound highlights the use of a naphthylalanine, specifically the L-enantiomer of 3-(2-naphthyl)-alanine, in developing CXCR4 antagonists. Comparing its activity to analogs with modifications at the aromatic residue position can provide insights into the structure-activity relationships related to "Fmoc-3-(1-naphthyl)-D-alanine." []
cyclo(-D-Tyr1-Arg2-Arg3-Nal4-D-Cys5-)
Compound Description: This cyclic pentapeptide is an analog of FC131, a potent CXCR4 antagonist, used as a ligand unit in the development of bivalent CXCR4 ligands. It incorporates 3-(2-naphthyl)-L-alanine (Nal) at position 4. []
Relevance: This compound further demonstrates the use of 3-(2-naphthyl)-L-alanine in CXCR4 antagonist design. Its incorporation into bivalent ligands provides a different application for naphthylalanine-containing peptides compared to the use of "Fmoc-3-(1-naphthyl)-D-alanine" in traditional peptide synthesis. []
FC313 [cyclo(-d-Tyr-l-Arg-l-MeArg-l-Nal-l-Pro-)]
Compound Description: FC313 is a potent CXCR7 ligand identified through a structure-activity relationship (SAR) study of the CXCR4 antagonist FC131. It incorporates 3-(2-naphthyl)-L-alanine (Nal) at position 4 and exhibits β-arrestin recruitment activity at the CXCR7 receptor. []
Relevance: FC313 demonstrates the potential for shifting receptor selectivity through structural modifications of cyclic peptides containing naphthylalanine. The SAR study around FC131, which incorporates 3-(2-naphthyl)-L-alanine, provides valuable information for understanding the impact of structural changes on receptor selectivity and could inform the design of peptides containing "Fmoc-3-(1-naphthyl)-D-alanine." []
β-(3-benzothienyl)-d-alanine (d-Bth)
Compound Description: d-Bth is a non-proteinogenic amino acid with a benzothiophene ring system, used in peptide synthesis to introduce aromatic functionalities and modify biological activity. When incorporated into the hexapeptide KwFwLL-NH2 at position 2, it generates a potent and efficient inverse agonist of the ghrelin receptor. []
Relevance: d-Bth is structurally related to "Fmoc-3-(1-naphthyl)-D-alanine" as it shares the D-alanine core and an aromatic substitution. The presence of a benzothiophene ring instead of a naphthyl group highlights the influence of different aromatic systems on the biological activity of peptides. []
3,3-diphenyl-d-alanine (d-Dip)
Compound Description: d-Dip is another non-proteinogenic amino acid with two phenyl rings attached to the beta carbon of D-alanine. Similar to d-Bth, incorporating d-Dip into the hexapeptide KwFwLL-NH2 at position 2 results in a potent and efficient inverse agonist of the ghrelin receptor. []
Relevance: d-Dip is structurally similar to "Fmoc-3-(1-naphthyl)-D-alanine" due to its D-alanine core and the presence of aromatic substituents. The use of two phenyl rings in d-Dip, compared to the single naphthyl ring in Fmoc-3-(1-naphthyl)-D-alanine, emphasizes the importance of aromatic bulk and its contribution to the biological activity of peptides. []
Ac-TE 14011
Compound Description: Ac-TE 14011 is a potent CXCR4 inhibitor based on the T140 peptide, exhibiting low cytotoxicity and improved biostability. It is derived from TE14011 ([Cit6, D-Glu8]-T140 with the C-terminal amide) by N-terminal acetylation. While Ac-TE 14011 itself does not contain naphthylalanine, its parent peptide, T140, incorporates 3-(2-naphthyl)-L-alanine (Nal) at position 3. []
Relevance: The development of Ac-TE 14011, which is based on a naphthylalanine-containing peptide (T140), highlights the potential for creating potent CXCR4 inhibitors with improved pharmacological properties through structural modifications. This example demonstrates the broader context of using naphthylalanines, like "Fmoc-3-(1-naphthyl)-D-alanine", in peptide drug development. []
X(1)-cyclo[Y(2)-Z(3)-Nal(4)-Leu(5)]
Compound Description: This general formula represents a series of cyclic enkephalin analogs, where X = Tyr, Phe, or Phe(NO(2)), Y = D-Dab or L-Dab (Dab: 2,4-diaminobutyric acid), and Z = D-Pro or L-Pro. These analogs incorporate 3-(2-naphthyl)-L-alanine (Nal) at position 4 and are designed to explore the effects of introducing D- or L-proline in position 3 on the conformation and biological activity of the peptides. []
Relevance: This series of cyclic enkephalin analogs emphasizes the role of conformational rigidity and pharmacophore group separation in determining the affinity for μ-opioid receptors. The use of 3-(2-naphthyl)-L-alanine at position 4, similar to the naphthylalanine core in "Fmoc-3-(1-naphthyl)-D-alanine", highlights the importance of aromatic residues in modulating peptide-receptor interactions. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.